REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4](Br)[CH:3]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].O>C(OCCO)C.[Cu].[Cu]I>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)Br
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Name
|
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C(C)OCCO
|
Name
|
copper
|
Quantity
|
725 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper (I) iodide
|
Quantity
|
1.09 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
138 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 138° C. for 70 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
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ADDITION
|
Details
|
an additional 200 mL of water was added
|
Type
|
STIRRING
|
Details
|
to stir for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitated solids were collected
|
Type
|
FILTRATION
|
Details
|
via filtrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum overnight at 85° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
70 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC(=C(C(=O)O)C=C1)NC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |